N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the 3,5-Dimethoxyphenyl Group: The final step involves the coupling of the 3,5-dimethoxyphenyl group to the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine nitrogen.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
- N-(3,5-dimethoxyphenyl)-4-(ethylsulfonyl)piperidine-1-carboxamide
- N-(3,5-dimethoxyphenyl)-4-(propylsulfonyl)piperidine-1-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, stability, and potential biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)12-26(22,23)17-5-7-20(8-6-17)18(21)19-14-9-15(24-3)11-16(10-14)25-4/h9-11,13,17H,5-8,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGTBVXJUGLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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